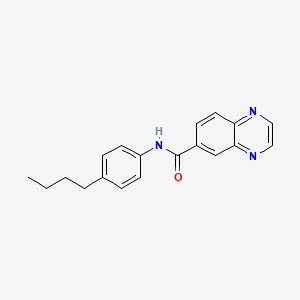

N-(4-butylphenyl)quinoxaline-6-carboxamide

Description

Significance of the Quinoxaline (B1680401) Core as a Privileged Pharmacophore

The quinoxaline nucleus is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered quinoxaline derivatives effective as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal agents. sapub.orgresearchgate.netwisdomlib.org The structural features of the quinoxaline ring system allow for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. pulsus.com The ability of the quinoxaline scaffold to serve as a bioisostere for other aromatic systems like quinoline (B57606) and naphthalene (B1677914) further enhances its utility in medicinal chemistry. ipp.pt

The broad spectrum of activities associated with quinoxaline derivatives has made them a focal point of extensive research, leading to the development of numerous compounds with significant therapeutic potential. nih.govsrikvcpharmacy.com Marketed drugs containing the quinoxaline moiety, such as Glecaprevir and Erdafitinib, underscore the clinical importance of this heterocyclic system. nih.gov

Overview of Quinoxaline-6-carboxamide (B1312456) Derivatives in Contemporary Research

Within the large family of quinoxaline derivatives, those bearing a carboxamide functional group at the 6-position have emerged as a particularly interesting subclass. The carboxamide group can participate in hydrogen bonding and other molecular interactions, which can significantly influence the binding of these molecules to their biological targets.

Contemporary research on quinoxaline-6-carboxamide derivatives has revealed their potential in various therapeutic areas. For instance, certain derivatives have been investigated for their activity as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. Other studies have explored their potential as inhibitors of specific protein kinases, highlighting their relevance in oncology and inflammatory diseases. The substitution pattern on both the quinoxaline ring and the amide nitrogen allows for the creation of large libraries of compounds for screening and optimization.

While specific research on N-(4-butylphenyl)quinoxaline-6-carboxamide is not extensively documented in publicly available literature, its structure is representative of the ongoing efforts to synthesize and evaluate novel quinoxaline-6-carboxamide derivatives with tailored biological activities. The presence of the 4-butylphenyl group suggests a focus on exploring the impact of lipophilic substituents on the pharmacological profile of these compounds.

The history of quinoxaline chemistry dates back to the late 19th century, with the first synthesis of a quinoxaline derivative reported in 1884 through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction has remained a cornerstone of quinoxaline synthesis, although numerous modifications and improvements have been developed over the decades.

The exploration of quinoxaline carboxamides as biologically active molecules is a more recent development. The initial focus of quinoxaline research was on their antimicrobial properties. pharmacophorejournal.com The synthesis of quinoxaline-2-carboxylic acid and its derivatives marked an important step in the functionalization of the quinoxaline core. sapub.org The development of efficient methods for the synthesis of quinoxaline-6-carboxylic acid provided the necessary precursor for the preparation of a wide range of quinoxaline-6-carboxamide derivatives.

Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and the use of advanced coupling reagents, have greatly facilitated the synthesis of diverse N-substituted quinoxaline-6-carboxamides. rsc.org These advancements have enabled medicinal chemists to systematically explore the structure-activity relationships of this class of compounds, leading to the identification of derivatives with potent and selective biological activities. The evolution of quinoxaline carboxamide chemistry reflects the broader trends in medicinal chemistry, with a growing emphasis on rational drug design and the development of targeted therapies.

Research Findings on Quinoxaline Carboxamide Derivatives

To illustrate the therapeutic potential of the quinoxaline carboxamide scaffold, the following table summarizes the biological activities of various derivatives reported in the scientific literature.

| Compound Class | Specific Derivative Example | Biological Activity | Reference |

| Quinoxaline-5-carboxamides | N-(4-fluorophenyl)-2,3-dimethoxyquinoxaline-5-carboxamide | Antibacterial | researchgate.net |

| Quinoxaline-2-carboxamide (B189723) 1,4-dioxides | 3-methyl-N-phenylquinoxaline-2-carboxamide 1,4-dioxide | Antimycobacterial | mdpi.com |

| Quinoxaline-2-carboxamides | N-(pyridin-2-yl)quinoxaline-2-carboxamide | ASK1 inhibitor | nih.gov |

| Quinoxaline-6-carboxamides | 2,3-di(furan-2-yl)-6-(substituted)carboxamido-quinoxalines | Antiviral | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-3-4-14-5-8-16(9-6-14)22-19(23)15-7-10-17-18(13-15)21-12-11-20-17/h5-13H,2-4H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRACEROFIYQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Butylphenyl Quinoxaline 6 Carboxamide and Analogous Derivatives

Conventional Synthetic Approaches

Traditional methods for the synthesis of the quinoxaline (B1680401) ring system, a crucial step in the formation of N-(4-butylphenyl)quinoxaline-6-carboxamide, have been well-established for over a century. These methods typically involve straightforward condensation reactions and multi-step sequences from readily available precursors.

Condensation Reactions Involving o-Phenylenediamines and α-Dicarbonyl Compounds

The most classic and widely employed method for constructing the quinoxaline nucleus is the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. sapub.orgnih.govnih.gov This acid-catalyzed cyclocondensation reaction is a direct and efficient route to a wide array of quinoxaline derivatives. For the synthesis of a precursor to this compound, 3,4-diaminobenzoic acid would be the o-phenylenediamine of choice, reacting with an α-dicarbonyl compound like glyoxal (B1671930) to form quinoxaline-6-carboxylic acid.

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and often requires elevated temperatures to proceed to completion. nih.gov While effective, this method can necessitate long reaction times and sometimes harsh conditions, which may not be compatible with sensitive functional groups. nih.gov

| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Typical Conditions | Product |

|---|---|---|---|

| 3,4-Diaminobenzoic acid | Glyoxal | Ethanol/Acetic Acid, Reflux | Quinoxaline-6-carboxylic acid |

| o-Phenylenediamine | Benzil | Ethanol, Reflux | 2,3-Diphenylquinoxaline |

Multi-step Synthetic Sequences from Established Precursor Molecules

The synthesis of this compound is inherently a multi-step process. A common strategy involves the initial synthesis of quinoxaline-6-carboxylic acid, which then serves as a key intermediate. chemicalbook.com This precursor can be synthesized via the condensation reaction described previously.

Once quinoxaline-6-carboxylic acid is obtained, the subsequent step is the formation of the amide bond with 4-butylaniline. This is a standard transformation in organic synthesis and is typically achieved by first activating the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. The resulting quinoxaline-6-carbonyl chloride is then reacted with 4-butylaniline, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to yield the final this compound. researchgate.net

Alternatively, direct amide coupling can be achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.govnih.gov This method offers milder reaction conditions compared to the acyl chloride route.

Advancements in Green Chemistry and Efficient Synthesis Techniques

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and the use of recyclable catalysts and aqueous reaction media for the preparation of quinoxaline derivatives.

Microwave-Assisted Reaction Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. e-journals.inresearchgate.netudayton.edu The synthesis of quinoxaline-6-carboxamide (B1312456) derivatives can be significantly accelerated using microwave-assisted techniques. researchgate.net For instance, the condensation of 3,4-diaminobenzoic acid with an α-dicarbonyl compound can be completed in minutes under microwave heating, compared to several hours with conventional heating. e-journals.intsijournals.com

Similarly, the amide bond formation step can also be expedited using microwave irradiation. This rapid heating method can drive the reaction to completion more efficiently, often with reduced side product formation. researchgate.net Solvent-free microwave-assisted synthesis has also been reported, further enhancing the green credentials of this technology. scispace.com

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Quinoxaline ring formation | Hours | Minutes | e-journals.intsijournals.com |

| Amide bond formation | Hours | Minutes | researchgate.net |

Application of Recyclable Catalysts and Aqueous Reaction Media

The principles of green chemistry encourage the use of catalysts that can be easily recovered and reused, as well as the replacement of volatile organic solvents with more environmentally benign alternatives like water. A variety of recyclable catalysts have been successfully employed in the synthesis of quinoxalines. These include solid-supported acids, metal nanoparticles, and heteropoly acids. nih.gov For example, sulfated polyborate has been used as an efficient and recyclable catalyst for quinoxaline synthesis under solvent-free conditions. ias.ac.in

The use of water as a reaction medium is highly desirable from an environmental perspective. Several methods have been developed for the synthesis of quinoxalines in aqueous media, often with the aid of a catalyst. chim.it These aqueous methods not only reduce the environmental impact but can also simplify the work-up procedure, as the product often precipitates from the reaction mixture and can be isolated by simple filtration. chim.it

Strategic Derivatization of the Quinoxaline-6-carboxamide Scaffold

The quinoxaline-6-carboxamide scaffold serves as a versatile platform for the synthesis of a diverse library of derivatives. Strategic derivatization can be employed to explore structure-activity relationships for various biological targets. Modifications can be introduced at several positions on the quinoxaline ring system and on the N-phenyl group.

For instance, starting with different substituted o-phenylenediamines or α-dicarbonyl compounds in the initial condensation step can lead to a variety of substituents on the quinoxaline core. Furthermore, the N-phenyl moiety can be readily varied by using different anilines in the amide coupling step. This allows for the introduction of a wide range of functional groups, such as halogens, alkyl, alkoxy, and nitro groups, onto the phenyl ring. nih.gov

Post-synthesis modifications of the this compound molecule can also be performed. For example, electrophilic aromatic substitution reactions could potentially introduce substituents onto the quinoxaline or the N-phenyl ring, although regioselectivity might be a challenge.

Amidation and Introduction of Diverse Substituents onto the Carboxamide Moiety

The formation of the amide bond in this compound is a critical step in its synthesis. This is typically achieved through the coupling of a quinoxaline-6-carboxylic acid with 4-butylaniline. Various coupling reagents can be employed to facilitate this reaction, such as propylphosphonic anhydride (B1165640) (T3P). nih.gov The versatility of this amidation reaction allows for the introduction of a wide array of substituents on the amide nitrogen by simply varying the amine coupling partner. This approach has been utilized to synthesize a series of quinoxaline-2-carboxamides with different pyridine-based substituents. nih.gov

The synthesis of quinoxaline carboxamides can also start from quinoxaline dicarboxylic acid anhydrides. For instance, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride can be treated with various binucleophiles, such as 1,4-phenylenediamine, to yield 2-carboxamidoquinoxaline-3-carboxylic acid derivatives. researchgate.net Further reactions of these derivatives can lead to more complex structures, including bis-carboxamides. researchgate.net

The following table summarizes the synthesis of various quinoxaline carboxamide derivatives, showcasing the diversity of substituents that can be introduced onto the carboxamide moiety.

| Entry | Quinoxaline Precursor | Amine/Binucleophile | Coupling Reagent/Conditions | Product | Reference |

| 1 | Quinoxaline-2-carboxylic acid | 2-Amino-6-(1-isopropyl-1H-pyrazol-5-yl)pyridine | T3P | N-(6-(1-isopropyl-1H-pyrazole-5-yl)pyridin-2-yl)quinoxaline-2-carboxamide | nih.gov |

| 2 | 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid anhydride | 1,4-Phenylenediamine | Ethanol, reflux | 6,7-Dimethyl-2-((4-aminophenyl)carbamoyl)quinoxaline-3-carboxylic acid | researchgate.net |

| 3 | Quinoxaline-5-carboxylic acid | Various amines (R-NH2) | Pivaloyl chloride, DCM, TEA | Quinoxaline-5-carboxamide derivatives | researchgate.net |

Modifications of the Quinoxaline Ring System for Tailored Properties

Modifications to the quinoxaline ring system itself provide another avenue for creating structural diversity and tailoring the properties of the final compound. These modifications can be introduced either by using substituted starting materials in the initial synthesis of the quinoxaline ring or by post-synthetic modification of a pre-formed quinoxaline core.

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org By using a substituted o-phenylenediamine, various functional groups can be incorporated into the benzene (B151609) portion of the quinoxaline ring. For example, 6-chloroquinoxaline (B1265817) can be synthesized from 4-chlorobenzene-1,2-diamine. derpharmachemica.com This 6-chloro derivative can then be further functionalized.

Another approach involves the modification of a pre-existing quinoxaline ring. For instance, 2,3-dichloroquinoxaline (B139996) can undergo alkylation followed by ring closure to form fused-ring systems like furo[2,3-b]quinoxalines. arkat-usa.org The introduction of substituents such as bromo groups onto the quinoxaline skeleton has been shown to be a viable strategy in the synthesis of novel derivatives. nih.gov

The following table provides examples of synthetic modifications to the quinoxaline ring system.

| Entry | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | 4-Chlorobenzene-1,2-diamine | Glyoxal | - | 6-Chloroquinoxaline |

| 2 | 2,3-Dichloroquinoxaline | Ketones, Potassium t-butoxide, THF | Substituted furo[2,3-b]quinoxalines | arkat-usa.org |

| 3 | 6-Bromo-2,3-dimethylquinoxaline | N-Bromosuccinimide, Benzoyl peroxide | 6-Bromo-2,3-bis(bromomethyl)quinoxaline | nih.gov |

Regioselective Synthesis of N-Oxide Derivatives

The introduction of N-oxide groups to the quinoxaline ring can significantly alter the electronic and biological properties of the molecule. The synthesis of quinoxaline N-oxides can be achieved through several methods, with regioselectivity being a key consideration.

One common method is the direct oxidation of the quinoxaline nitrogen atoms. nih.gov Various oxidizing agents can be used, such as hydrogen peroxide (H2O2), although this can require long reaction times and may result in moderate yields. thieme-connect.comacs.org A more efficient method involves the use of a complex of hypofluorous acid with acetonitrile (HOF·CH3CN), which can oxidize quinoxalines to quinoxaline 1,4-dioxides in high yields, even for derivatives with electron-withdrawing groups. nih.govacs.org

Another powerful method for the synthesis of quinoxaline 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans with enols or enamines. nih.govmdpi.com This reaction is a highly efficient way to construct the quinoxaline 1,4-dioxide scaffold. mdpi.com More recently, a one-pot synthesis of quinoxaline N-oxides has been developed using β-oxoketene N,S-acetals and tert-butyl nitrite (TBN) in a cascade annulation process. thieme-connect.com This method proceeds in a regioselective manner. thieme-connect.com

The following table summarizes different methods for the regioselective synthesis of quinoxaline N-oxide derivatives.

| Entry | Starting Material | Reagents and Conditions | Product | Selectivity | Reference |

| 1 | Quinoxaline | HOF·CH3CN | Quinoxaline N,N'-dioxide | Di-N-oxide | acs.org |

| 2 | Benzofurazan N-oxide derivatives | β-Diketone ester compounds | Quinoxaline 1,4-di-N-oxide analogues | 1,4-di-N-oxide | mdpi.comresearchgate.net |

| 3 | β-Oxoketene N,S-acetals | tert-Butyl nitrite (TBN) | Substituted quinoxaline N-oxides | Regioselective | thieme-connect.com |

| 4 | 5-Sulfonamidobenzofuroxan | Benzoylacetonitrile | Mixture of 6- and 7-sulfonamido-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide | Predominantly 6-isomer | nih.gov |

Structure Activity Relationship Sar Investigations of N 4 Butylphenyl Quinoxaline 6 Carboxamide Analogs

Elucidating the Influence of Substituents on the N-(4-butylphenyl) Moiety

The N-(4-butylphenyl) portion of the molecule plays a significant role in its interaction with biological targets. Modifications to this phenyl ring have demonstrated that both electronic and steric factors are critical determinants of activity.

Analysis of Electronic Effects (e.g., Halogenation, Electron-Donating/Withdrawing Groups)

The electronic properties of substituents on the phenyl ring of N-phenylquinoxaline carboxamides can significantly modulate their biological efficacy. In related quinoxaline (B1680401) series, the introduction of electron-withdrawing groups, such as halogens, has been shown to be advantageous for activity. For instance, a chloro-substitution at the fourth position of the phenyl ring in some quinoxaline derivatives led to excellent activity against certain cancer cell lines. mdpi.com This suggests that halogenation on the N-(4-butylphenyl) moiety could enhance the therapeutic potential of N-(4-butylphenyl)quinoxaline-6-carboxamide analogs.

Conversely, the presence of electron-donating groups, like methyl (-CH3) or methoxy (B1213986) (-OCH3), on the phenyl ring has been observed to decrease the activity in similar quinoxaline scaffolds. mdpi.com The introduction of an electron-donating group can result in an inactive compound. mdpi.com Therefore, it is generally inferred that electron-withdrawing substituents on the N-(4-butylphenyl) ring are preferred for maintaining or improving biological activity, while electron-releasing groups are likely to be detrimental. The activity can be diminished when an electron-releasing group is present. mdpi.com

| Substituent on Phenyl Ring | Electronic Effect | Observed Impact on Activity (in related quinoxalines) |

|---|---|---|

| -Cl | Electron-withdrawing | Increased activity |

| -Br | Electron-withdrawing | Higher activity than electron-releasing groups |

| -CH3 | Electron-donating | Decreased activity |

| -OCH3 | Electron-donating | Decreased activity |

Examination of Steric Hindrance and Conformational Constraints

While direct studies on the steric effects on the N-(4-butylphenyl) moiety of this specific compound are limited, general principles of medicinal chemistry suggest that the size and conformation of this group are crucial. The introduction of bulky substituents on the phenyl ring could lead to steric clashes with the target protein, potentially disrupting the optimal binding conformation and reducing activity.

Dissecting the Impact of Structural Variations on the Quinoxaline-6-carboxamide (B1312456) Core

The quinoxaline-6-carboxamide core is a key pharmacophore, and its structural integrity and the specific arrangement of its components are vital for biological activity.

Positional Isomerism of the Carboxamide Linker (e.g., C-5 vs C-6)

The position of the carboxamide linker on the quinoxaline ring is a critical determinant of biological activity. Studies on quinoxaline-5-carboxamides have shown that these isomers can exhibit significant antibacterial activity. researchgate.net For instance, certain N-substituted quinoxaline-5-carboxamide derivatives have demonstrated excellent activity against various bacterial strains. researchgate.net

| Isomer | Carboxamide Position | Reported Biological Activity |

|---|---|---|

| Quinoxaline-5-carboxamide | C-5 | Demonstrated antibacterial activity |

| Quinoxaline-6-carboxamide | C-6 | Demonstrated antibacterial activity |

Role of Nitrogen Atoms within the Pyrazine Ring in Biological Interactions

The two nitrogen atoms in the pyrazine ring of the quinoxaline core are fundamental to its biological activity. These nitrogen atoms are electron-rich and can act as hydrogen bond acceptors, forming crucial interactions with biological targets such as enzymes and receptors. researchgate.net The pyridine-type nitrogen atoms can stabilize a negative charge, which is important in chemical reactions and biological interactions. nih.gov

Stereochemical Implications in Diastereomeric Compounds

The introduction of chiral centers into the this compound scaffold would result in the formation of diastereomers, which can have significantly different biological activities. Although specific studies on diastereomers of this particular compound are not widely reported, research on other chiral quinoxaline derivatives, such as steroidal quinoxalines, has highlighted the importance of stereochemistry. mdpi.com

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and nucleic acids. Diastereomers of a compound will have different spatial arrangements of their substituents, leading to distinct binding affinities and efficacies at their target sites. One diastereomer may fit perfectly into a binding pocket, while the other may bind weakly or not at all due to steric hindrance or the inability to form key interactions. Therefore, the stereochemistry of any chiral centers within the this compound framework would be a critical factor in determining its pharmacological profile.

Biological Activities and Mechanistic Studies in Cellular and Biochemical Models

Antimicrobial Efficacy

Antifungal Properties against Fungal Species

Quinoxaline (B1680401) derivatives have demonstrated significant potential as antifungal agents, with various analogs exhibiting inhibitory activity against a range of pathogenic fungi. Studies on this class of compounds reveal that their efficacy is influenced by the specific substitution patterns on the quinoxaline ring system.

Research into novel quinoxaline derivatives has shown promising results against plant pathogenic fungi. For instance, certain synthesized quinoxaline compounds displayed potent activity against Rhizoctonia solani (rice sheath blight), with EC50 values superior to the commercial fungicide azoxystrobin. nih.gov One of the most effective compounds, 5j, exhibited an EC50 value of 8.54 μg/mL against R. solani. nih.gov In vivo bioassays confirmed that this compound could effectively control the progression of rice sheath blight, indicating the potential of quinoxaline derivatives as agricultural fungicides. nih.govrsc.org

Further investigations into quinoxaline-2-oxyacetate hydrazide derivatives revealed broad-spectrum antifungal activity against several crop pathogenic fungi, including Botrytis cinerea, Altemaria solani, and Gibberella zeae. nih.gov Notably, some of these compounds demonstrated inhibitory activity surpassing that of commercial fungicides. For example, compound 6 showed an EC50 of 3.31 μg/mL against B. cinerea, and compound 20 had an EC50 of 4.42 μg/mL against A. solani. nih.gov Similarly, studies on quinoxaline 1,4-di-N-oxide derivatives have identified compounds with potent activity against Aspergillus fumigatus. researchgate.netscirp.org

The antifungal potential of quinoxalines also extends to human pathogens. Studies targeting Candida species have identified quinoxaline-triazole hybrids with significant efficacy. One such compound, 5d, showed potent activity against Candida glabrata (MIC90 = 2 μg/mL) and Candida krusei (MIC90 = 2 μg/mL), with its activity against C. krusei being eight times more potent than the reference drug fluconazole. nih.gov These findings highlight the versatility of the quinoxaline scaffold in developing novel antifungal agents for both agricultural and clinical applications. bahrainmedicalbulletin.comscilit.com

| Compound Class | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative (5j) | Rhizoctonia solani | EC50 | 8.54 μg/mL | nih.gov |

| Quinoxaline-2-Oxyacetate Hydrazide (6) | Botrytis cinerea | EC50 | 3.31 μg/mL | nih.gov |

| Quinoxaline-2-Oxyacetate Hydrazide (20) | Altemaria solani | EC50 | 4.42 μg/mL | nih.gov |

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide (4e) | Aspergillus fumigatus | MIC | 0.24 μg/mL | researchgate.net |

| Quinoxaline-Triazole Hybrid (5d) | Candida glabrata | MIC90 | 2 μg/mL | nih.gov |

| Quinoxaline-Triazole Hybrid (5d) | Candida krusei | MIC90 | 2 μg/mL | nih.gov |

Anti-Parasitic Activity and Target Engagement

The quinoxaline scaffold has been a fertile ground for the discovery of potent anti-parasitic agents, with derivatives showing efficacy against protozoa such as Plasmodium falciparum (the causative agent of malaria) and helminths like Schistosoma species (the causative agents of schistosomiasis).

Anti-Plasmodial and Anti-Schistosomal Efficacy

Phenotypic screening and subsequent chemical optimization have identified quinoxaline-containing compounds with significant activity against various life-cycle stages of schistosomes. nih.govnih.gov A moderately active hit compound against Schistosoma mansoni schistosomula (EC50 = 4.59 μM) led to the exploration of the quinoxaline core. nih.govnih.gov Further medicinal chemistry efforts resulted in analogs with substantially improved potency; for instance, compound 30 displayed an EC50 of 2.59 nM against adult S. mansoni worms. nih.gov Some derivatives also demonstrated broad efficacy against other medically important species, including S. haematobium and S. japonicum. nih.gov

In the realm of anti-malarials, quinoline-4-carboxamides, a related class of compounds, have been optimized from initial screening hits to lead molecules with low nanomolar in vitro potency against P. falciparum. mmv.org These compounds have shown excellent oral efficacy in mouse models of malaria. mmv.org Similarly, certain quinoxaline 1,4-di-N-oxide derivatives have demonstrated superior anti-malarial activity compared to their reduced quinoxaline analogs against chloroquine-resistant strains of P. falciparum. nih.gov Other studies have explored 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives for their antiplasmodial activity. mdpi.com

| Compound Class | Parasite Species | Lifecycle Stage | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Quinoxaline Derivative (Hit Compound 1) | Schistosoma mansoni | Schistosomula | EC50 | 4.59 μM | nih.gov |

| Quinoxaline Derivative (Compound 30) | Schistosoma mansoni | Adult Worms | EC50 | 2.59 nM | nih.gov |

| Quinoline-4-carboxamide (Screening Hit 1) | Plasmodium falciparum (3D7) | Blood Stage | EC50 | 120 nM | mmv.org |

Inhibition of Essential Parasitic Enzymes (e.g., Triosephosphate Isomerase)

A key strategy in anti-parasitic drug development is the targeting of essential parasite enzymes that are absent in or sufficiently divergent from the host. Quinoxaline derivatives have been identified as inhibitors of several such enzymes.

Triosephosphate isomerase (TIM), a crucial enzyme in the glycolytic pathway of many parasites, has been a target of interest. Esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have been evaluated as inhibitors of TIM from Trichomonas vaginalis and Entamoeba histolytica. researchgate.netresearchgate.netnih.gov In silico molecular docking studies suggested that these compounds could bind to the active site of TIM, potentially leading to parasite death by disrupting energy metabolism. researchgate.net Subsequent in vitro enzyme assays confirmed that certain methyl ester derivatives of quinoxaline-7-carboxylate-1,4-di-N-oxide could completely inhibit the activity of recombinant T. vaginalis TIM. researchgate.netnih.gov Similarly, quinoxaline-1,4-di-N-oxide derivatives have been investigated as inhibitors of TIM from Giardia lamblia and Taenia solium. tandfonline.comnih.govnih.govmdpi.com

Beyond TIM, other parasitic enzymes have also been targeted. Hybrid molecules combining quinoxaline 1,4-di-N-oxides with chalcones have been shown to be effective inhibitors of cathepsin Ls from Fasciola hepatica (liver fluke), which are essential proteases for the parasite. researchgate.net These compounds demonstrated inhibitory activity against the isolated enzymes and were capable of killing juvenile parasites in culture at micromolar concentrations. researchgate.net

Deconvolution of Resistance Mechanisms and Identification of Novel Parasite Targets

Understanding the mechanisms by which parasites develop resistance to therapeutic agents is crucial for the development of durable drugs. In vitro evolution experiments with quinoxaline-based anti-malarial compounds have provided insights into potential resistance pathways in P. falciparum.

These studies have shown that quinoxaline-based compounds generally have a low propensity for inducing high-level resistance. dundee.ac.ukbiorxiv.org However, under drug pressure, parasites with low-level resistance could be selected. Whole-genome sequencing of these resistant parasite lines identified point mutations in a gene encoding a putative hydrolase, which has been designated as PfQRP1 (Quinoxaline Resistance Protein 1). dundee.ac.uk This suggests that alterations in PfQRP1 may be a mechanism by which the parasite mitigates the activity of these compounds. dundee.ac.ukbiorxiv.org The identification of such resistance markers is invaluable for monitoring field resistance and for designing next-generation inhibitors that can evade these mechanisms.

Antiviral Properties

The structural features of the quinoxaline ring have also made it an attractive scaffold for the development of antiviral agents against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). nih.govnih.gov

Inhibition of Viral Replication and Interaction with Specific Viral Proteins

A key mechanism by which quinoxaline derivatives exert their antiviral effects is through the inhibition of essential viral proteins. A study focusing on influenza A virus identified the non-structural protein 1 (NS1A) as a potential target for quinoxaline-based inhibitors. nih.gov NS1A is a crucial virulence factor that counteracts the host's innate immune response. A library of amide-substituted quinoxaline-6-carboxamide (B1312456) analogs was synthesized and evaluated for their ability to disrupt the interaction between NS1A and double-stranded RNA (dsRNA), a critical function for the protein. nih.gov

An in vitro fluorescence polarization assay demonstrated that several of these compounds could effectively disrupt this interaction. The most potent compounds exhibited IC50 values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at positions 2, 3, and 6 of the quinoxaline core were critical for activity. Notably, one of the most active compounds, compound 44, was shown to inhibit the growth of influenza A/Udorn/72 virus in cell-based assays. nih.gov

Other research has identified quinoxaline derivatives that inhibit HIV-1 reverse transcriptase (RT), a key enzyme for viral replication. nih.gov One such compound, S-2720, was found to be a potent non-nucleoside RT inhibitor. nih.gov In the context of HCV, the P2 quinoxaline moiety of the drug grazoprevir (B560101) has been shown to interact with the catalytic site of the viral protease, contributing to its efficacy against multiple HCV genotypes. nih.gov

Anti-Inflammatory Effects

Quinoxaline derivatives have demonstrated notable potential as anti-inflammatory agents, acting through various molecular pathways to mitigate inflammatory responses.

Modulation of Inflammatory Pathways and Mediator Production

Research into quinoxaline-based compounds has revealed their capacity to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. researchgate.netbenthamscience.comresearchgate.net The anti-inflammatory effects of quinoxaline derivatives are often attributed to their inhibitory action on the expression of several inflammatory modulators, including cyclooxygenase (COX), various cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38α Mitogen-Activated Protein Kinase (p38α MAPK). researchgate.netbenthamscience.com

A number of studies have highlighted the potential of quinoxaline derivatives as inhibitors of COX enzymes. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their COX inhibitory activities, with several compounds demonstrating potent inhibition of the COX-2 enzyme. nih.gov The development of dual-acting anti-inflammatory and anticancer agents based on the quinoxaline scaffold is an area of active investigation. nih.gov Furthermore, the structural features of quinoxaline derivatives can be modified to optimize their anti-inflammatory potential, suggesting that these compounds could serve as a template for the design of new anti-inflammatory drugs with improved efficacy and safety profiles. researchgate.netbenthamscience.com

Hypoglycemic Activity and Diabetes-Related Molecular Targets

The potential of quinoxaline derivatives in the management of hyperglycemia has been explored through their interaction with key molecular targets involved in glucose homeostasis.

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes, and its inhibition leads to increased levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion. nih.gov The quinoxaline scaffold has been identified as a promising core structure for the development of DPP-4 inhibitors. nih.govmdpi.com

A variety of quinoxaline derivatives have been synthesized and shown to exhibit significant DPP-4 inhibitory activity. nih.govmdpi.com For example, a series of compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were found to be promising selective DPP-4 inhibitors. nih.govresearchgate.netresearchgate.net The inhibitory concentrations (IC50) for some of these derivatives are presented in the table below, demonstrating their potential as hypoglycemic agents.

| Compound | DPP-4 IC50 (nM) | Reference Compound (Linagliptin) IC50 (nM) |

|---|---|---|

| Compound 9a | 0.085 | ~1-5 (typical range) |

| Compound 9b | 0.095 | |

| Compound 9c | 0.095 |

Table 1: In vitro DPP-4 inhibitory activity of selected quinoxaline-6-sulfonohydrazide derivatives. Data is illustrative of the potency of this class of compounds. nih.gov

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) and Glucose Transporter Type 4 (GLUT4) Expression

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and glucose metabolism. nih.govmdpi.com Agonists of PPAR-γ, such as the thiazolidinediones, are used as insulin-sensitizing drugs. Research has indicated that certain quinoxaline derivatives may act as PPAR-γ modulators.

In one study, quinoxaline derivatives were investigated for their dual agonistic activity on PPARγ and the sulfonylurea receptor (SUR). Several of these compounds demonstrated significant binding affinity for PPARγ, suggesting a potential mechanism for their hypoglycemic effects. nih.gov The table below shows the PPARγ binding affinities for a selection of these quinoxaline derivatives.

| Compound | PPARγ Binding Affinity IC50 (µM) |

|---|---|

| Compound 49a | -0.482 |

| Compound 49b | -0.491 |

| Compound 49d | -0.350 |

| Compound 49e | -0.369 |

Table 2: PPARγ binding affinity of selected quinoxaline derivatives as determined by a Fluorescence Polarization Assay. nih.gov

Glucose Transporter Type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle. nih.govnih.gov Its translocation to the cell surface is a key step in insulin-mediated glucose uptake. While the direct modulation of GLUT4 expression by N-(4-butylphenyl)quinoxaline-6-carboxamide has not been extensively reported, the broader class of quinoxaline derivatives has been investigated for its effects on glucose metabolism, which may involve pathways that influence GLUT4 activity.

Anxiolytic Properties and Neuropharmacological Modulations

Beyond metabolic and inflammatory activities, the quinoxaline scaffold has also been explored for its potential in the central nervous system, including anxiolytic effects. The elevated plus-maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs in rodents. nih.govnih.govresearchgate.net

Computational Chemistry and in Silico Modeling for N 4 Butylphenyl Quinoxaline 6 Carboxamide Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a drug candidate within the active site of a target protein. Quinoxaline (B1680401) derivatives are known to interact with a variety of biological targets, including protein kinases, making them subjects of significant interest in anticancer and other therapeutic research. ekb.egresearchgate.net

Molecular docking simulations are employed to visualize how quinoxaline carboxamide derivatives fit into the binding pocket of a target protein. The simulation calculates a docking score or binding energy, which estimates the binding affinity; more negative scores typically indicate stronger binding.

Table 1: Example Molecular Docking Scores of Quinoxaline Derivatives Against Various Protein Targets This table presents data from studies on various quinoxaline derivatives to illustrate typical docking score ranges. It does not represent data for N-(4-butylphenyl)quinoxaline-6-carboxamide itself.

| Compound Class | Target Protein | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | VEGFR-2 | -17.11 | ekb.eg |

| Diphenylquinoxaline-6-carbohydrazide | α-glucosidase | -5.802 | nih.gov |

| Quinoxaline Derivative | c-Jun N-terminal kinases 1 (JNK1) | Not specified, but potent activity found | tandfonline.com |

| Quinoxaline-2-carboxamide (B189723) Derivative | Mycobacterium DNA gyrase B | Not specified, but binding mode confirmed | nih.gov |

Beyond predicting binding affinity, docking studies are critical for identifying the specific amino acid residues that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces.

For this compound, it can be hypothesized that the carboxamide linker would be crucial for forming hydrogen bonds with residues in the hinge region of a kinase, a common binding pattern for kinase inhibitors. The quinoxaline ring system would likely engage in pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov The 4-butylphenyl tail would be expected to extend into a hydrophobic pocket, with the butyl group contributing to favorable van der Waals interactions.

Studies on related compounds support these predictions. For example, docking of diphenylquinoxaline-6-carbohydrazide hybrids revealed that the quinoxaline ring formed hydrogen bonds and pi-pi stacking interactions with Trp481 and Phe525 in the α-glucosidase active site. nih.gov Similarly, analyses of quinoxalinone derivatives as Aldose Reductase 2 (ALR2) inhibitors identified key interactions with TYR 48, HIE 110, and TRP 111. nih.gov

Table 2: Key Amino Acid Residues Involved in the Binding of Quinoxaline Analogs This table lists examples of interacting residues identified in docking studies of various quinoxaline derivatives.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | ASP 1044, GLU 883 | Hydrogen Bond | ekb.eg |

| α-glucosidase | Trp481, Phe525, Asp616, Asp404 | Hydrogen Bond, Pi-Pi Stacking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

In QSAR studies, the chemical structures of a series of compounds are represented by numerical values known as molecular descriptors. These can describe various properties, including topological, electronic, and steric features. A statistical model is then built to correlate these descriptors with the observed biological activity (e.g., inhibitory concentration).

For a series of compounds including this compound, relevant descriptors might include molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and quantum chemical descriptors like HOMO/LUMO energies. Studies on quinoxaline derivatives have successfully used such descriptors to build predictive models for antitubercular activity. nih.govnih.gov These models help identify which molecular properties are most influential for the desired biological effect, guiding the design of new, more potent analogs.

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust and has predictive power. Common metrics include the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²). A high q² value indicates good internal predictivity. The model's external predictivity is then assessed using a separate test set of compounds.

For example, a 3D-QSAR study on quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents developed a Comparative Molecular Similarity Indices Analysis (CoMSIA) model with a q² of 0.665 and an R² of 0.977, indicating a highly predictive model. researchgate.net The applicability domain of the model is also defined to ensure that predictions are only made for new compounds that are structurally similar to the training set.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are built based on the structures of known active ligands and are used as 3D queries to search large compound libraries for new molecules that match the model, a process known as virtual screening. nih.gov

For the quinoxaline carboxamide scaffold, a pharmacophore model would likely include features such as a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the amide N-H), and one or more aromatic rings (from the quinoxaline and phenyl moieties). nih.gov A hydrophobic feature could also be included to represent the butyl group.

Such a model could be used to screen databases of millions of compounds to identify novel scaffolds that could potentially bind to the same target as this compound. A study on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives developed a pharmacophore model that was successfully used to predict the activities of a test set of compounds, demonstrating the utility of this approach. nih.gov

Lack of Specific Research Data Precludes Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific published research on the chemical compound This compound . This scarcity of information prevents a detailed and scientifically accurate analysis of its computational chemistry, molecular dynamics, and ADME properties as requested.

The requested article structure, focusing on the identification of essential chemical features for biological activity, investigation of compound-target complex stability, and in silico prediction of ADME properties, necessitates specific data from dedicated studies on this particular molecule. General information on the broader class of quinoxaline derivatives is available and suggests that these compounds are of interest in medicinal chemistry due to their diverse biological activities. However, these general findings cannot be directly and accurately extrapolated to the specific compound without dedicated research.

Computational chemistry and in silico modeling are powerful tools in drug discovery and development, but their application requires existing experimental data or at least theoretical studies focused on the molecule of interest. For this compound, such specific studies detailing its structure-activity relationship, its behavior in molecular dynamics simulations with biological targets, or its predicted pharmacokinetic profile appear to be absent from the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would involve speculation and the inclusion of information from related but distinct compounds, thereby violating the core instruction to focus exclusively on the requested topics for this specific chemical entity.

Future Directions and Research Opportunities for N 4 Butylphenyl Quinoxaline 6 Carboxamide Analogs

Rational Design of Novel Derivatives with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

Key strategies for rational design include:

Modification of the Quinoxaline (B1680401) Core: Alterations to the core quinoxaline structure, such as the introduction of various substituents, can significantly impact biological activity. For instance, studies on related quinoxaline derivatives have shown that adding lipophilic groups like chlorine or bromine at certain positions can boost activity, while the introduction of electron-withdrawing groups such as fluorine may have a more nuanced effect. nih.govacs.org Conversely, adding an electron-donating methyl group has shown a slight improvement in activity in some contexts, whereas a methoxy (B1213986) group led to a decrease. nih.govacs.org

Exploration of the N-phenylamide Moiety: The N-(4-butylphenyl) group offers significant scope for modification. Varying the length and branching of the butyl chain, as well as introducing different substituents on the phenyl ring, could modulate lipophilicity and target engagement. Research on similar structures suggests that bulky groups may be inappropriate in certain parts of the molecule, leading to less potent inhibitors. nih.govacs.org

Bioisosteric Replacement: Replacing key functional groups with bioisosteres—substituents that retain similar physical or chemical properties—can lead to improved pharmacokinetic properties. For example, the carboxamide linker could be replaced with other groups to explore different binding interactions and metabolic stabilities.

These rational design approaches, guided by computational modeling and detailed SAR studies, are essential for developing next-generation N-(4-butylphenyl)quinoxaline-6-carboxamide analogs with superior therapeutic potential. benthamscience.com

Elucidation of Underexplored Molecular Targets and Signaling Pathways

While quinoxaline derivatives are known to interact with a variety of biological targets, the specific molecular interactions of this compound and its close analogs are not fully understood. Future research should focus on identifying and validating novel molecular targets and elucidating the downstream signaling pathways.

Quinoxaline-based compounds have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. benthamdirect.comwisdomlib.org The anti-inflammatory properties, for example, are attributed to the inhibition of inflammatory modulators like cyclooxygenase, cytokines, and NF-κB. benthamdirect.com Some derivatives have also been identified as inhibitors of bacterial collagenases, highlighting their potential as anti-infective agents. nih.govacs.org

For anticancer applications, certain indeno[1,2-b]quinoxaline derivatives have demonstrated potent activity by inducing cell cycle arrest and apoptosis through the modulation of proteins like caspases, Bad, Bax, and Bcl-2. nih.gov Specifically, compound 10a , 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide, was active against several cancer cell lines. wisdomlib.orgnih.gov

Future research should employ a range of techniques to uncover new targets:

Affinity-based proteomics: To identify proteins that directly bind to this compound derivatives.

Chemical genetics: To screen for targets in model organisms.

Molecular docking studies: To predict binding affinities against a wide range of potential protein targets, such as the work done with ARumenamide compounds targeting NaV1.5 fenestrations. nih.gov

By expanding the knowledge of their molecular targets, researchers can better understand the therapeutic potential of these compounds and identify new disease indications. benthamdirect.com

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological effects of this compound analogs, future research should integrate multi-omics and systems biology approaches. nih.govfrontiersin.org These strategies allow for the simultaneous analysis of various biological molecules, providing a comprehensive picture of the cellular response to a compound. iicb.res.in

Multi-omics approaches can include:

Genomics and Transcriptomics: To identify changes in gene expression profiles upon treatment with quinoxaline derivatives.

Proteomics: To analyze alterations in protein abundance and post-translational modifications, which can reveal affected pathways and potential biomarkers. nih.gov A proteomic approach was used to study the effect of two quinoxaline derivatives on E. histolytica, showing changes in proteins related to redox homeostasis and the cytoskeleton. nih.gov

Metabolomics: To measure changes in small-molecule metabolites, providing insights into the metabolic pathways affected by the compounds.

Q & A

Q. How can researchers optimize the synthesis of N-(4-butylphenyl)quinoxaline-6-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:

- Catalyst Selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- Temperature Control : Maintain 80–100°C for amide bond formation to minimize side reactions.

- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165 ppm).

- LC-MS (ESI) : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass accuracy.

- FT-IR : Validate carboxamide C=O stretching (~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can in vitro models be designed to assess the biological activity of this compound against specific enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease activity) with kinetic readouts.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50 values.

- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and vehicle-only blanks .

Q. What methodologies are effective in resolving contradictory data observed in the biological activity profiles of quinoxaline carboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare results across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects.

- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) .

Q. How can computational approaches like molecular docking be applied to predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve crystal structures (PDB) and optimize protonation states using tools like AutoDockTools.

- Docking Parameters : Use Lamarckian genetic algorithms with 100 runs to sample conformational space.

- Scoring : Rank poses by binding energy (ΔG < -7 kcal/mol suggests strong affinity) .

Q. What standardized assays are recommended for evaluating the genotoxic potential of this compound during preclinical development?

- Methodological Answer :

- Bacterial Reverse Mutation (Ames Test) : Use E. coli WP2uvrA strains with/without metabolic activation (S9 mix).

- Concentration Range : Test up to 1 mM/plate; insignificant revertant counts (<2x control) indicate low mutagenicity.

- Positive Controls : Include N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.